molecular formula C28H37N5O3 B2415459 5-isopropyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040647-12-8

5-isopropyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2415459
CAS RN: 1040647-12-8
M. Wt: 491.636
InChI Key: KDTPRAODVMCYMZ-UHFFFAOYSA-N
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Description

5-isopropyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C28H37N5O3 and its molecular weight is 491.636. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Stability

  • The compound exhibits tautomerism, existing as a zwitterion with a proton localized on the nitrogen atom of the piperidine ring. Its stability in crystal form contrasts with its instability in solution, leading to a mixture of transformation products upon attempts at recrystallization or synthesis. This characteristic is essential for understanding its chemical behavior and potential applications (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).

Synthetic Applications

  • The compound is involved in the synthesis of diverse heterocyclic derivatives. It plays a role in the formation of thieno[2,3-c]pyridines and related systems, highlighting its utility in creating novel chemical structures (El-Kashef, Geies, El-Dean, & Abdel-Hafez, 2007).
  • It also contributes to the synthesis of various nitrogen and sulfur heterocyclic derivatives, demonstrating its versatility in the creation of potentially bioactive compounds (Ho & Suen, 2013).

Medicinal Chemistry

  • A derivative of the compound, a 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative, has been synthesized and evaluated as a Mycobacterium tuberculosis pantothenate synthetase inhibitor. This indicates potential applications in developing novel treatments for tuberculosis (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).

Structural Analysis

  • X-ray crystallography has been used to determine the structure of related compounds, providing insights into the molecular geometry that could be relevant for understanding the compound's interactions and potential as a pharmacophore (Koshetova et al., 2022).

Heterocyclic Synthesis

  • The compound is integral in the synthesis of various heterocyclic structures like pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b][1,6]naphthyridine derivatives, showcasing its role in the generation of diverse chemical entities for potential pharmacological exploration (Jachak, Avhale, Medhane, & Toche, 2006).

Biological Activity

  • Compounds derived from this chemical have been evaluated for various biological activities, including antimicrobial and antifungal properties. This suggests its potential utility in the development of new therapeutic agents (Othman, 2013).

properties

IUPAC Name

2-phenyl-5-propan-2-yl-7-[4-(2-propylpentanoyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N5O3/c1-5-10-21(11-6-2)26(34)30-14-16-31(17-15-30)27(35)23-18-32(20(3)4)19-24-25(23)29-33(28(24)36)22-12-8-7-9-13-22/h7-9,12-13,18-21H,5-6,10-11,14-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTPRAODVMCYMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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